3-Chloroazetidine

Overview

Description

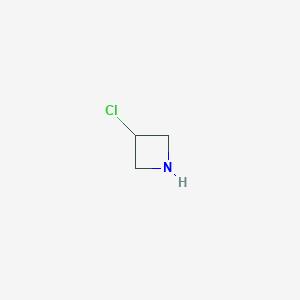

3-Chloroazetidine is a four-membered heterocyclic compound containing a nitrogen atom and a chlorine substituent at the 3-position. Its molecular formula is C₃H₆ClN, with a molecular weight of 128.00 g/mol for its hydrochloride salt (C₃H₆ClN·HCl) . This strained ring structure confers unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis. For instance, it serves as a precursor for spirocyclic compounds like Bis spiro[(indoline-3,2-(2H)-3-chloroazetidine)-2,40(1H)-dione] derivatives, which are synthesized via condensation reactions with carbonyl compounds . Key physical properties, such as melting points (e.g., 180–182°C for derivative 8a) and spectroscopic data (IR, NMR), are critical for characterizing its derivatives .

Preparation Methods

3-Chloroazetidine can be synthesized through several methods:

Chlorination of Azetidine: The chlorination reaction is carried out from 1,3-azetidine in the presence of a chlorinating agent such as hydrogen chloride.

Reaction with Sulfuryl Chloride and Ammonia: This compound can also be obtained by reacting sulfuryl chloride with ammonia.

Industrial production methods typically involve these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Chloroazetidine undergoes various chemical reactions due to its strained four-membered ring structure:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Ring-Opening Reactions: The ring strain makes it susceptible to ring-opening reactions, which can be triggered under appropriate conditions.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include nucleophiles for substitution and bases or acids for ring-opening reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 3-chloroazetidine derivatives. For instance, a series of N-(3-chloro-2-oxo-4-substituted-azetidine-1-yl) compounds demonstrated significant antibacterial and antifungal activities. These compounds were synthesized through a condensation reaction involving ethyl acetoacetate and phenylhydrazine, followed by further modifications to enhance their biological efficacy .

Table 1: Antimicrobial Activity of this compound Derivatives

Anticancer Properties

This compound derivatives have shown promising anticancer effects. A study synthesized various 3-chloro-azetidin-2-one derivatives and evaluated their activity against human breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited potent antiproliferative effects, suggesting their potential as alternative therapeutic agents for cancer treatment .

Table 2: Anticancer Activity of this compound Derivatives

Synthetic Applications

The unique reactivity of azetidines, including this compound, makes them suitable for various synthetic applications. They can serve as intermediates in the synthesis of complex organic molecules due to their strained ring structure, which allows for nucleophilic ring-opening reactions and other transformations .

Table 3: Synthetic Applications of this compound

| Application Type | Description |

|---|---|

| Peptidomimetics | Used as building blocks in the design of peptidomimetics . |

| Ligands in Catalysis | Act as ligands in catalytic processes such as cycloadditions . |

Molecular Docking Studies

Recent research has employed molecular docking techniques to evaluate the interactions of 3-chloroazetidin-2-one derivatives with target proteins involved in cancer progression. These studies suggest that specific compounds can effectively bind to the colchicine-binding site on β-tubulin, indicating their potential as antimitotic agents .

Mechanism of Action

The mechanism of action of 3-Chloroazetidine involves its reactivity due to the ring strain of the four-membered heterocycle. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Structural and Functional Comparison with Halogenated Azetidines

Halogenated azetidines, such as 3-Fluoroazetidine hydrochloride (CAS 617718-46-4) and 3,3-Difluoroazetidine hydrochloride (CAS 288315-03-7), share structural similarities but differ in electronic and steric effects due to halogen substitution.

- Reactivity Differences : The chlorine atom in this compound enhances electrophilic substitution reactivity compared to fluorine, which is more electronegative but less polarizable. This makes the chloro derivative more reactive in nucleophilic ring-opening reactions .

- Similarity Scores : Computational analyses show 3,3-Difluoroazetidine hydrochloride has a structural similarity score of 0.81 with this compound, higher than 3-Methylazetidine hydrochloride (score: 0.55), indicating closer functional overlap in fluorinated analogs .

Comparison with Substituted Azetidines

Substituents like methyl or amino groups significantly alter azetidine properties:

- Synthetic Utility : this compound derivatives (e.g., 8a, 8b) exhibit higher yields (70–75%) in spirocyclic syntheses compared to methyl-substituted analogs, likely due to chlorine’s leaving-group ability .

- Thermal Stability: Methyl and amino derivatives generally exhibit higher melting points (>200°C) than halogenated analogs, reflecting stronger intermolecular forces .

Biological Activity

3-Chloroazetidine is a compound that has garnered attention due to its diverse biological activities. This article reviews the findings from various studies on the biological effects of this compound and its derivatives, focusing on antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Synthesis

This compound belongs to the azetidine class of compounds, characterized by a four-membered ring structure containing a nitrogen atom. The presence of the chlorine atom at the 3-position significantly influences its biological activity. Various synthetic routes have been explored to obtain this compound derivatives, including cycloaddition reactions and modifications of existing azetidine frameworks.

Antimicrobial Activity

Research indicates that this compound and its derivatives exhibit significant antimicrobial properties. A study highlighted the antimicrobial potential of various substituted azetidine derivatives, demonstrating that even minor structural modifications can lead to substantial changes in activity against bacterial and fungal strains.

| Compound | Antimicrobial Activity | Bacterial Strains Tested |

|---|---|---|

| This compound | Moderate to High | Staphylococcus aureus, Escherichia coli |

| Derivative A | High | Candida albicans, Mycobacterium tuberculosis |

| Derivative B | Moderate | Various fungal strains |

The above table summarizes findings from multiple studies showing that certain derivatives of this compound have been effective against common pathogens, suggesting potential applications in treating infections.

Anticancer Properties

This compound has also been evaluated for its anticancer effects, particularly against breast cancer cell lines. A study focused on 3-chloroazetidin-2-one derivatives demonstrated their ability to inhibit the growth of MCF-7 and SKBR3 human breast cancer cells.

The mechanisms underlying the biological activities of this compound are multifaceted. For antimicrobial properties, it is suggested that these compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways. In terms of anticancer activity, studies indicate that these compounds may induce apoptosis in cancer cells through various signaling pathways.

Additional Biological Activities

Beyond antimicrobial and anticancer effects, azetidine derivatives have been reported to possess anti-inflammatory, analgesic, and antioxidant activities. For instance, certain derivatives have shown promise in inhibiting inflammatory mediators, which could be beneficial for conditions like arthritis or other inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloroazetidine, and how can their efficiency be evaluated?

- Methodological Answer : this compound is typically synthesized via ring-closure reactions of β-chloroamines or nucleophilic substitution on azetidine precursors using chlorinating agents like SOCl₂ or PCl₃ . Efficiency can be assessed by comparing reaction yields, purity (via HPLC or GC-MS), and scalability. For example, monitoring by ¹H/¹³C NMR ensures structural integrity, while kinetic studies (e.g., reaction half-life) quantify reaction rates. Optimization may involve solvent selection (polar aprotic solvents enhance SN2 mechanisms) and temperature control to minimize side reactions like ring-opening .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the azetidine ring structure and chlorination position. For instance, deshielded protons adjacent to chlorine exhibit distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (MW: 91.54 g/mol) and isotopic patterns consistent with chlorine .

- Infrared (IR) Spectroscopy : C-Cl stretching vibrations (~550–650 cm⁻¹) and N-H bends (~1600 cm⁻¹) provide functional group confirmation .

- HPLC/GC-MS : Quantify purity and detect impurities using reverse-phase chromatography with UV detection at 210 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2/2A hazards) .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Emergency Procedures : Immediate rinsing with water for 15+ minutes upon exposure, followed by medical evaluation for persistent irritation .

- Waste Disposal : Neutralize residual chlorine-containing compounds with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can computational chemistry elucidate the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for SN2 vs. ring-opening pathways. For example, B3LYP/6-31G* models predict steric effects influencing transition states .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. THF) to optimize reaction conditions.

- Electrostatic Potential Maps : Identify electron-deficient sites prone to nucleophilic attack, guiding functionalization strategies .

Q. What experimental designs can resolve contradictions in reported reaction yields of this compound derivatives?

- Methodological Answer :

- Controlled Replication : Reproduce studies under identical conditions (solvent purity, temperature, catalyst batch) to isolate variables .

- Design of Experiments (DoE) : Use factorial designs to test interactions between parameters (e.g., temperature, molar ratios). Statistical tools like ANOVA identify significant yield predictors .

- In Situ Monitoring : Employ real-time techniques (e.g., FTIR or Raman spectroscopy) to detect intermediates or side reactions .

Q. How can cross-disciplinary approaches enhance the application of this compound in medicinal chemistry?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify the azetidine scaffold with substituents (e.g., fluorination) to improve metabolic stability.

- Biological Assays : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .

- Pharmacokinetic Modeling : Predict bioavailability and clearance rates using in vitro microsomal stability assays .

Q. Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing kinetic data in this compound reactions?

- Methodological Answer :

- Nonlinear Regression : Fit time-dependent concentration data to rate laws (e.g., pseudo-first-order kinetics) using software like OriginLab or Python’s SciPy .

- Arrhenius Plots : Calculate activation energy (Eₐ) from rate constants at multiple temperatures .

- Error Propagation : Use Monte Carlo simulations to quantify uncertainty in derived parameters .

Q. Literature and Ethical Considerations

Q. How can researchers address gaps in the literature on this compound’s environmental impact?

- Methodological Answer :

- Systematic Reviews : Use PRISMA guidelines to synthesize existing studies, highlighting under-researched areas like biodegradation pathways .

- Ecotoxicity Assays : Conduct Daphnia magna or algal growth inhibition tests to assess aquatic toxicity .

- Ethical Compliance : Obtain approval from institutional review boards (IRB) for studies involving hazardous waste disposal .

Properties

IUPAC Name |

3-chloroazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClN/c4-3-1-5-2-3/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXJNXCLEVZPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573765 | |

| Record name | 3-Chloroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220003-47-4 | |

| Record name | 3-Chloroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.